molecular formula C14H19NO2 B329628 N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide

N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide

Cat. No.: B329628
M. Wt: 233.31 g/mol
InChI Key: AZFPXVSFRVFLHX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. This compound is known for its unique structure, which includes a tetrahydrofuran ring and a carboxamide group attached to a substituted phenyl ring.

Preparation Methods

The synthesis of N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-ethyl-6-methylaniline with tetrahydrofuran-2-carboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide can be compared with similar compounds such as alfuzosin hydrochloride, which also contains a tetrahydrofuran ring and a carboxamide group. this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties .

Similar Compounds

    Alfuzosin hydrochloride: N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide hydrochloride.

    Other related amides: Compounds with similar structural motifs but different substituents on the phenyl ring or variations in the tetrahydrofuran ring.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C14H19NO2/c1-3-11-7-4-6-10(2)13(11)15-14(16)12-8-5-9-17-12/h4,6-7,12H,3,5,8-9H2,1-2H3,(H,15,16)

InChI Key

AZFPXVSFRVFLHX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2CCCO2)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCCO2)C

Origin of Product

United States

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